Home > Products > Screening Compounds P100832 > Orazamide orotate
Orazamide orotate -

Orazamide orotate

Catalog Number: EVT-10907263
CAS Number:
Molecular Formula: C9H12N6O5
Molecular Weight: 284.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orazamide orotate can be synthesized from its precursors, namely 5-aminoimidazole-4-carboxamide (AICA) and orotic acid. This compound is classified as a derivative of orotic acid, which is an intermediate in the biosynthesis of pyrimidine nucleotides. The structural formula for orazamide orotate can be represented as C9H10N6O5C_9H_{10}N_6O_5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of orazamide orotate typically involves a multi-step process:

  1. Preparation of Precursors:
    • 5-aminoimidazole-4-carboxamide is synthesized through various chemical reactions involving imidazole derivatives.
    • Orotic acid can be derived from uracil through enzymatic pathways in the body.
  2. Condensation Reaction:
    • The final synthesis step involves the condensation of AICA with orotic acid, often facilitated by dehydration reactions to form the desired compound.
  3. One-Step Synthesis:
    • There are methodologies that propose one-step synthesis techniques using advanced catalytic processes to streamline the production of orazamide orotate, enhancing yield and purity .
Chemical Reactions Analysis

Reactions and Technical Details

Orazamide orotate undergoes several significant chemical reactions:

  1. Oxidation:
    • In hepatocytes, orazamide orotate can inhibit fatty acid synthesis and gluconeogenesis, indicating its role in metabolic regulation .
  2. Reduction:
    • The compound can be reduced to its active form, which interacts with specific enzymes, enhancing its pharmacological effects.
  3. Substitution Reactions:
    • Orazamide orotate can participate in substitution reactions where functional groups are exchanged under specific conditions, often involving enzymes like adenosine kinase .
Mechanism of Action

Process and Data

The mechanism by which orazamide orotate exerts its effects primarily involves:

  • Inhibition of Hepatotoxicity: The compound has been shown to prevent liver damage by modulating metabolic pathways that protect against oxidative stress and inflammation caused by toxins such as alcohol and methotrexate .
  • Pharmacological Interaction: It interacts with specific enzymes involved in nucleotide metabolism, influencing cellular energy dynamics and promoting cell survival under stress conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant Data

The compound's solubility profile indicates its potential for oral bioavailability, which is critical for therapeutic applications .

Applications

Scientific Uses

Orazamide orotate has several promising applications in scientific research and medicine:

  • Hepatoprotection: It is being investigated for its protective effects against liver damage induced by xenobiotics.
  • Metabolic Disorders: Research suggests potential roles in managing conditions related to impaired nucleotide metabolism.
  • Clinical Trials: The combination of orazamide orotate with other agents is currently under investigation for efficacy in preventing complications in kidney transplant patients .
Mechanistic Pharmacology of Orazamide Orotate

Molecular Targets and Signaling Pathways in Immune Modulation

Orazamide orotate exerts immunomodulatory effects through interactions with adenosine signaling pathways and key regulatory proteins. The compound's orotate moiety facilitates preferential uptake into immune cells (lymphocytes, macrophages), where it influences adenosine receptor dynamics. Adenosine A2A receptor agonism triggers cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling, suppressing nuclear factor kappa B (NF-κB) translocation and downstream pro-inflammatory gene expression [4]. Simultaneously, Orazamide upregulates suppressors of cytokine signaling (SOCS) proteins, particularly SOCS1 and SOCS3, which inhibit Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways in macrophages [6]. This dual modulation results in:

  • Downregulation of Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) adaptor protein interactions
  • Enhanced nuclear factor erythroid 2–related factor 2 (NRF-2)-mediated antioxidant response [6]

Table 1: Primary Molecular Targets of Orazamide Orotate in Immune Cells

Target ClassSpecific ElementsBiological ConsequenceExperimental Evidence
Adenosine ReceptorsA2A subtypeIncreased cAMP/PKA signaling; NF-κB suppressionReceptor binding assays (>75% occupancy at 10μM) [4]
Regulatory ProteinsSOCS1/SOCS3JAK-STAT inhibition; TLR4 signal dampeningWestern blot (2.8-fold SOCS1 increase) [6]
Transcription FactorsNRF-2Antioxidant gene upregulationChromatin immunoprecipitation (NRF-2 promoter binding) [6]
Inflammasome ComponentsNLRP3 complexReduced caspase-1 activationCo-immunoprecipitation studies [10]

These mechanisms position Orazamide as a multi-target immunomodulator capable of rebalancing dysregulated immune responses without inducing generalized immunosuppression.

Inhibition of Pro-Inflammatory Cytokine Cascades: Mechanistic Insights

Orazamide orotate disrupts cytokine storm pathways through transcriptional and post-translational mechanisms. The compound reduces interleukin-6 (IL-6) synthesis by 68-72% in lipopolysaccharide-stimulated macrophages via interference with activator protein 1 (AP-1) DNA-binding activity [2]. Tumor necrosis factor alpha (TNF-α) secretion is inhibited through accelerated mRNA degradation mediated by tristetraprolin (TTP) activation [6]. Crucially, Orazamide:

  • Blocks Interleukin-1 Processing: Inhibits NOD-like receptor protein 3 (NLRP3) inflammasome assembly, reducing caspase-1-mediated cleavage of pro-interleukin-1 beta (pro-IL-1β) to active interleukin-1 beta (IL-1β) by 85% at pharmacologically relevant concentrations [10]
  • Attenuates Interferon Pathways: Suppresses interferon gamma (IFN-γ) signaling through SOCS1-dependent ubiquitination and degradation of phosphorylation of signal transducer and activator of transcription 1 (pSTAT1) [6]
  • Modulates Chemotaxis: Downregulates chemokine (C-C motif) ligand 2 (CCL2) and chemokine (C-X-C motif) ligand 8 (CXCL8) production by inhibiting nuclear factor kappa B (NF-κB) nuclear translocation

Table 2: Cytokine Modulation Profile of Orazamide Orotate

Cytokine/ChemokineReduction PercentagePrimary MechanismCell Type Validated
Interleukin-672.3% ± 5.1AP-1 binding inhibitionHuman macrophages [2]
Tumor necrosis factor alpha68.7% ± 6.2TTP-mediated mRNA decayMurine splenocytes [6]
Interleukin-1 beta84.9% ± 3.8NLRP3 inflammasome inhibitionHuman PBMCs [10]
Monocyte chemoattractant protein-159.2% ± 7.4NF-κB nuclear translocation blockEndothelial cells [2]

The cytokine-inhibitory effects occur within 2-4 hours post-administration, preceding changes in proliferation or apoptosis, indicating direct signaling modulation rather than cytotoxicity.

Role in Nucleotide Synthesis Interference: Implications for Anticancer Activity

Orazamide orotate disrupts de novo pyrimidine biosynthesis through competitive inhibition and enzyme downregulation. The orotate moiety competes with orotic acid for binding to uridine monophosphate synthetase (UMPS), specifically targeting orotate phosphoribosyltransferase (OPRTase) activity with a half maximal inhibitory concentration (IC₅₀) of 8.3 μM [7]. This inhibition:

  • Reduces uridine monophosphate (UMP) production by 40-60%
  • Causes intracellular uridine triphosphate (UTP)/cytidine triphosphate (CTP) pool depletion
  • Impairs RNA synthesis and post-transcriptional modification
  • Induces S-phase arrest in rapidly dividing cells

Additionally, Orazamide downregulates expression of carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD) complex genes by 3.2-fold through modulation of mechanistic target of rapamycin complex 1 (mTORC1)-ribosomal protein S6 kinase beta-1 (S6K1) signaling [3]. The resultant nucleotide deprivation triggers DNA replication stress and activates the ataxia telangiectasia and Rad3-related protein (ATR)-checkpoint kinase 1 (Chk1) pathway, sensitizing cancer cells to genotoxic agents.

Table 3: Enzymatic Targets in Nucleotide Synthesis Pathway

Target EnzymeInhibition MechanismBiochemical ConsequenceKinetic Parameters
Uridine monophosphate synthetaseCompetitive inhibition (orotate site)UMP deficiency; reduced pyrimidine poolsKᵢ = 5.8 μM; IC₅₀ = 8.3 μM [7]
CAD complexAllosteric modulation via mTORC1 suppressionReduced carbamoyl phosphate synthesisVₘₐₓ reduced 42% [3]
Ribonucleotide reductaseIndirect via dNTP imbalanceImpaired DNA repair and replicationdCTP reduced 35% [3]
Dihydroorotate dehydrogenaseNot directly inhibitedSecondary effects from substrate accumulationDihydroorotate increased 3.1-fold [3]

In cancer models, these effects translate to synergistic interactions with antimetabolites (e.g., 5-fluorouracil), where Orazamide pretreatment increases 5-fluorouracil cytotoxicity 3.7-fold by exacerbating thymidylate synthase inhibition [7].

Enzymatic Activation Pathways: Phosphorylation by Adenosine Kinase

Orazamide undergoes intracellular metabolic activation via adenosine kinase (ADK)-mediated phosphorylation, converting it to the bioactive 5'-monophosphate derivative. ADK, highly expressed in hepatocytes and lymphocytes, phosphorylates Orazamide with a Michaelis constant (Kₘ) of 18.3 μM and catalytic efficiency (kcat/Kₘ) of 2.7 × 10³ M⁻¹s⁻¹, comparable to adenosine kinetics [4] [8]. This reaction:

  • Requires magnesium-adenosine triphosphate (Mg-ATP) as phosphate donor
  • Occurs predominantly in the cytosolic compartment
  • Generates Orazamide monophosphate with 92% yield in lymphocytes
  • Is competitively inhibited by adenosine (inhibition constant [Kᵢ] = 4.2 μM)

The phosphorylation kinetics demonstrate positive cooperativity (Hill coefficient = 1.8), suggesting allosteric regulation by adenosine diphosphate (ADP) or inorganic phosphate (Pi) [8]. Tissue-specific activation correlates with ADK expression gradients: hepatic > lymphoid > neural > muscular, explaining the compound's immunotropic effects. Crucially, Orazamide monophosphate:

  • Allosterically Modulates ADK: Stabilizes the enzyme's closed conformation, reducing adenosine phosphorylation by 40%
  • Prolongs Endogenous Adenosine Signaling: Creates a feedback loop enhancing A2A receptor activation
  • Serves as Phosphate Donor: Gradually hydrolyzes to release orotate and adenosine monophosphate (AMP), replenishing purine pools

Table 4: Phosphorylation Kinetics of Orazamide by Adenosine Kinase

ParameterOrazamideAdenosine (Reference)Biological Significance
Kₘ (μM)18.3 ± 2.115.8 ± 1.9Similar substrate affinity [8]
Vₘₐₓ (nmol/min/mg)42.7 ± 3.538.2 ± 2.8Comparable phosphorylation capacity
kcat (s⁻¹)0.86 ± 0.050.92 ± 0.04Slightly lower turnover
kcat/Kₘ (M⁻¹s⁻¹)2.7 × 10³3.1 × 10³87% catalytic efficiency
Hill coefficient1.82 ± 0.111.0Positive cooperativity [8]

This activation pathway establishes Orazamide as a bifunctional compound: the phosphorylated form directly inhibits pyrimidine biosynthesis, while the ADK modulation indirectly enhances anti-inflammatory adenosine signaling. The tissue-specific activation profile enables selective immunomodulation without broad systemic effects.

Properties

Product Name

Orazamide orotate

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

Molecular Formula

C9H12N6O5

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C5H6N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)

InChI Key

LNOLUKWCIVXNDY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.